molecular formula C7H3BrFNO4 B572761 3-Bromo-4-fluoro-5-nitrobenzoic acid CAS No. 1290117-21-3

3-Bromo-4-fluoro-5-nitrobenzoic acid

Cat. No. B572761
Key on ui cas rn: 1290117-21-3
M. Wt: 264.006
InChI Key: DEPOWDIDJDBOFC-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

NBS (47.9 g, 0.268 mol) was added portion-wise to a solution of 4-fluoro-3-nitro-benzoic acid (41.5 g, 0.224 mol) in conc. H2SO4 (0.35 L). The reaction mixture was stirred for 5 h at 65° C. and then poured into ice-water (1.5 L). The precipitate was filtered off, washed twice with water (300 mL) and dried to give the title compound as a white solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 10.7 (s, br, 1H), 8.76 (m, 1H), 8.62 (m, 1H).
Name
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20]>OS(O)(=O)=O>[Br:8][C:18]1[CH:17]=[C:13]([CH:12]=[C:11]([N+:19]([O-:21])=[O:20])[C:10]=1[F:9])[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
47.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
41.5 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0.35 L
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 h at 65° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed twice with water (300 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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